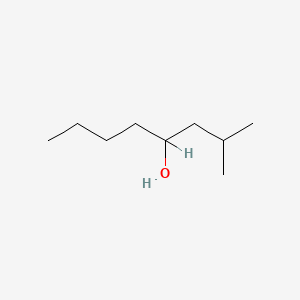

2-Methyl-4-octanol

Übersicht

Beschreibung

2-Methyl-4-octanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its use in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-4-octanol can be synthesized through several methods. One common method involves the reduction of 2-methyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 2-methyl-4-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation process ensures a high yield of the desired alcohol.

Analyse Chemischer Reaktionen

Dehydration Reactions

Dehydration of 2-methyl-4-octanol proceeds via E1 or E2 mechanisms depending on reaction conditions:

E1 Mechanism

-

Conditions : Acidic media (e.g., 75% H₂SO₄ at 100°C) facilitate carbocation formation.

-

Intermediate : A tertiary carbocation forms after protonation and water elimination.

-

Products :

-

Major : 2-Methyl-4-octene (via hydride shift from secondary to tertiary carbocation).

-

Minor : 3-Methyl-4-octene (direct elimination without rearrangement).

-

E2 Mechanism

-

Conditions : Mild bases (e.g., POCl₃ in pyridine) promote concerted elimination.

-

Stereoelectronic Control : Anti-periplanar alignment of β-hydrogen and hydroxyl group favors trans-alkene formation.

Kinetic Data for Secondary Alcohol Dehydration

| Mechanism | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Major Product Yield |

|---|---|---|---|

| E1 | 0.079 | 85 ± 3 | 65–70% |

| E2 | 0.081 | 78 ± 2 | 80–85% |

Data adapted from hydrothermal dehydration studies of structurally analogous alcohols .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under specific conditions:

Tosylation

-

Reagent : p-Toluenesulfonyl chloride (TsCl) in pyridine.

-

Product : 2-Methyl-4-octyl tosylate, a versatile intermediate for further SN2 reactions.

Halogenation

-

Reagents :

-

Thionyl chloride (SOCl₂) : Forms 2-methyl-4-octyl chloride.

-

Phosphorus tribromide (PBr₃) : Produces 2-methyl-4-octyl bromide.

-

-

Mechanism : Proceeds via a two-step process involving protonation and nucleophilic attack.

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic/basic media.

-

Product : 2-Methyl-4-octanone (C₉H₁₈O), confirmed by GC-MS analysis .

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : 2-Methyloctane (C₉H₂₀), though tertiary carbocation intermediates may lead to minor isomerization .

Stereochemical Considerations

The branched structure imposes steric hindrance, affecting reaction pathways:

-

Aggregation Behavior : Smaller, tightly packed aggregates form compared to linear isomers, altering solubility and reactivity .

-

Chiral Synthesis : Enantioselective routes using D-mannitol yield (S)-(+)-2-methyl-4-octanol with 99.5% ee, critical for pheromone studies .

Industrial and Ecological Relevance

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Methyl-4-octanol serves as an important solvent and intermediate in organic synthesis. It is particularly useful in reactions requiring alcohols due to its ability to undergo various transformations, including oxidation to ketones and reduction to alkanes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | 2-Methyl-4-octanone | KMnO, CrO |

| Reduction | Alkanes | LiAlH, NaBH |

| Substitution | Alkyl Halides | SOCl, PBr |

Biological Studies

Research has highlighted the biological significance of this compound, particularly its role as a pheromone in various insect species, notably within the Curculionidae family (weevils). Studies indicate that this compound functions as an aggregation pheromone, attracting both male and female insects during mating seasons.

Case Study: Aggregation Behavior in Weevils

A study on Sphenophorus levis, a sugarcane weevil, demonstrated that males release this compound to attract females. Behavioral assays revealed that at higher concentrations (100 ng/µL), both sexes showed significant attraction to the compound.

Table 2: Behavioral Responses to this compound

| Concentration (ng/µL) | Male Attraction | Female Attraction |

|---|---|---|

| 1 | No Preference | No Preference |

| 10 | Attracted | Not Attracted |

| 100 | Attracted | Attracted |

Industrial Applications

In industrial settings, this compound is utilized in the manufacture of fragrances and flavors due to its pleasant odor profile. Additionally, it is involved in producing specialty chemicals used across various industries.

Environmental Impact and Safety

While primarily recognized for its biological activity, the environmental impact of this compound warrants attention. Ongoing research focuses on its potential toxicity and degradation pathways in ecosystems, particularly regarding non-target species.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-octanol involves its interaction with various molecular targets. In biological systems, it can interact with receptors and enzymes, modulating their activity. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-Octanol: Similar in structure but lacks the methyl group at the second position.

4-Octanol: Similar in structure but lacks the methyl group at the fourth position.

2-Methyl-2-octanol: Similar but with the hydroxyl group at a different position.

Uniqueness: 2-Methyl-4-octanol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in specific industrial and research applications.

Biologische Aktivität

2-Methyl-4-octanol, a compound with the chemical formula CHO, has garnered attention for its biological activities, particularly in the context of insect pheromones and ecological interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is an aliphatic alcohol characterized by its long carbon chain and branched structure. Its molecular weight is approximately 142.24 g/mol. The compound is known for its role as an aggregation pheromone in various insect species, particularly in the sugarcane weevil (Sphenophorus spp.).

Pheromonal Role

Research has established that this compound functions as a male-produced aggregation pheromone in several species of weevils. For instance, studies on the sugarcane weevil (Sphenophorus levis) indicate that this compound is released by males to attract both males and females, facilitating aggregation behavior during mating seasons .

Table 1: Behavioral Responses to this compound

| Concentration (ng/µL) | Male Attraction | Female Attraction |

|---|---|---|

| 1 | No Preference | No Preference |

| 10 | Attracted | Not Attracted |

| 100 | Attracted | Attracted |

The table summarizes findings from behavioral assays where varying concentrations of synthetic this compound were tested against solvent controls. At higher concentrations (100 ng/µL), both sexes showed significant attraction to the compound, confirming its role as a pheromone .

Laboratory and Field Studies

Field trials conducted in sugarcane plantations demonstrated that traps baited with this compound captured significantly more weevils compared to control traps . These findings underscore the compound's effectiveness in attracting target species in natural settings.

Case Studies

- Aggregation Behavior in Weevils : A study focused on Sphenophorus incurrens revealed that males produce this compound as part of their pheromonal signaling system. The study utilized gas chromatography coupled with electroantennographic detection (GC-EAD) to confirm the compound's role in eliciting antennal responses from both male and female weevils .

- Chemical Ecology : Another study synthesized (S)-2-methyl-4-octanol and evaluated its enantiomeric excess using chiral chromatography. The results indicated a high enantiomeric purity (99.5%), which is crucial for understanding the specific biological activity associated with different stereoisomers of the compound .

Environmental Impact and Safety

While this compound is primarily recognized for its biological activity in insects, it is also important to consider its environmental impact. The compound's potential toxicity and degradation pathways are subjects of ongoing research, especially concerning its accumulation in ecosystems and effects on non-target species .

Eigenschaften

IUPAC Name |

2-methyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAVIOIDPRPYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960979 | |

| Record name | 2-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40575-41-5 | |

| Record name | 2-Methyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.